Tetra(prop-1-en-2-yl)stannane

Description

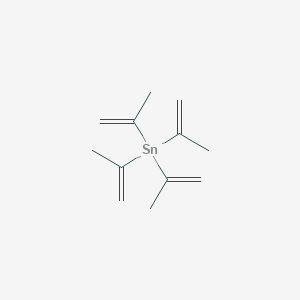

Tetra(prop-1-en-2-yl)stannane is an organotin compound with the molecular formula Sn(C₃H₅)₄. It features a central tin atom bonded to four prop-1-en-2-yl (allyl) groups. Organotin compounds are widely studied for their applications in catalysis, polymer stabilization, and materials science. The allyl substituents in this compound confer unique electronic and steric properties, influencing its reactivity and stability. While structural determination methods like X-ray crystallography (utilizing programs such as SHELXL ) are critical for analyzing such compounds, this article focuses on comparative analysis with structurally related stannanes.

Properties

CAS No. |

64503-52-2 |

|---|---|

Molecular Formula |

C12H20Sn |

Molecular Weight |

283.00 g/mol |

IUPAC Name |

tetrakis(prop-1-en-2-yl)stannane |

InChI |

InChI=1S/4C3H5.Sn/c4*1-3-2;/h4*1H2,2H3; |

InChI Key |

NEWCJRVXAPXBNP-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)[Sn](C(=C)C)(C(=C)C)C(=C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetra(prop-1-en-2-yl)stannane can be synthesized through the reaction of stannane with prop-1-en-2-yl halides under controlled conditions. The reaction typically involves the use of a catalyst to facilitate the formation of the desired product. One common method involves the use of a palladium catalyst in a Stille coupling reaction, where stannane reacts with prop-1-en-2-yl halides to form this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale Stille coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetra(prop-1-en-2-yl)stannane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form tin oxides and other organotin oxides.

Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.

Substitution: The prop-1-en-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Tin oxides and organotin oxides.

Reduction: Lower oxidation state tin compounds.

Substitution: Various substituted organotin compounds.

Scientific Research Applications

Tetra(prop-1-en-2-yl)stannane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in Stille coupling reactions to form carbon-carbon bonds.

Biology: The compound’s derivatives are studied for their potential biological activity and use in medicinal chemistry.

Medicine: Organotin compounds, including this compound, are investigated for their potential use in drug development.

Industry: It is used in the production of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of tetra(prop-1-en-2-yl)stannane involves its ability to participate in various chemical reactions due to the presence of the tin atom and the prop-1-en-2-yl groups. The tin atom can form bonds with various nucleophiles, facilitating substitution reactions. Additionally, the compound can undergo oxidation and reduction reactions, altering its chemical properties and reactivity .

Comparison with Similar Compounds

Structural and Reactivity Differences

Substituent Effects :

- Allyl Groups : The prop-1-en-2-yl groups in this compound introduce conjugated double bonds, enhancing electron delocalization. This increases susceptibility to electrophilic attacks, making it more reactive than fully saturated analogs like tributylstannane .

- Fluorinated Chains : Compounds such as tris(tridecafluorooctyl)stannane exhibit extreme hydrophobicity and chemical inertness due to strong C-F bonds, contrasting with the allyl-substituted compound’s reactivity.

Thermal Stability :

Fluorinated stannanes (e.g., tributylfluorostannane polymers) demonstrate higher thermal stability (>200°C) due to robust C-F bonds , whereas allyl-substituted stannanes may decompose at lower temperatures (~150°C) due to allyl group instability.

Research Findings and Limitations

While the provided evidence highlights structural diversity among organotin compounds , detailed experimental data (e.g., NMR spectra, thermodynamic parameters) for this compound are absent in the cited sources. Comparative studies often rely on substituent-driven hypotheses rather than direct experimental comparisons. For instance, fluorinated stannanes’ applications are well-documented in industrial reports , whereas allyl-substituted variants remain understudied.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.